Tetrakis(acetonitrile)copper(I) hexafluorophosphate
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Overview
Description
Tetrakis(acetonitrile)copper(I) hexafluorophosphate is a salt with the chemical formula [Cu(CH₃CN)₄]PF₆. It is a colorless solid that is widely used in the synthesis of other copper complexes. The cation [Cu(CH₃CN)₄]⁺ is a well-known example of a transition metal nitrile complex .
Mechanism of Action
Target of Action
Tetrakis(acetonitrile)copper(I) hexafluorophosphate, also known as MFCD00064810, primarily targets aryl aldehydes, dimedone, and urazole or phthalhydrazide . These compounds are crucial in the synthesis of triazolo[1,2-a]indazole-1,3,8-trione and 2H-indazolo[2,1-b]phthalazine-trione derivatives .
Mode of Action
The interaction of this compound with its targets involves its role as a catalyst . It promotes the three-component reaction of aryl aldehydes, dimedone, and urazole or phthalhydrazide . This catalytic action results in the formation of triazolo[1,2-a]indazole-1,3,8-trione and 2H-indazolo[2,1-b]phthalazine-trione derivatives .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of triazolo[1,2-a]indazole-1,3,8-trione and 2H-indazolo[2,1-b]phthalazine-trione derivatives
Result of Action
The molecular and cellular effects of this compound’s action involve the formation of triazolo[1,2-a]indazole-1,3,8-trione and 2H-indazolo[2,1-b]phthalazine-trione derivatives . These derivatives are synthesized through the catalytic action of this compound on aryl aldehydes, dimedone, and urazole or phthalhydrazide .
Action Environment
It is known that this compound is stable under standard ambient conditions .
Biochemical Analysis
Biochemical Properties
Tetrakis(acetonitrile)copper(I) hexafluorophosphate plays a significant role in biochemical reactions, primarily as a catalyst. It is employed in the synthesis of various organic compounds, including triazolo[1,2-a]indazole-1,3,8-trione and 2H-indazolo[2,1-b]phthalazine-trione derivatives . The compound interacts with enzymes and proteins by facilitating electron transfer reactions, which are crucial in many biochemical processes. The acetonitrile ligands in this compound protect the copper(I) ion from oxidation, allowing it to participate in redox reactions without being converted to copper(II) .
Cellular Effects
This compound influences various cellular processes by acting as a catalyst in electron transfer reactions. This compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of enzymes involved in oxidative stress responses, thereby influencing the expression of genes related to antioxidant defense . Additionally, this compound can impact cellular metabolism by altering the redox state of cells, which in turn affects metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to facilitate electron transfer reactions. The copper(I) ion in the compound can interact with various biomolecules, including enzymes and proteins, by forming coordination complexes. These interactions can lead to enzyme activation or inhibition, depending on the specific biochemical context . The acetonitrile ligands in the compound help stabilize the copper(I) ion, allowing it to participate in redox reactions without undergoing oxidation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or other reactive species . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can act as a beneficial catalyst in biochemical reactions, enhancing cellular function and metabolic activity . At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage . These adverse effects are likely due to the compound’s ability to disrupt redox balance and induce oxidative stress in cells .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to redox reactions and electron transfer processes. The compound interacts with enzymes and cofactors involved in oxidative stress responses, such as superoxide dismutase and catalase . By modulating the activity of these enzymes, this compound can influence metabolic flux and the levels of reactive oxygen species in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to specific proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments . These interactions are crucial for the compound’s ability to participate in biochemical reactions and exert its effects on cellular function .
Subcellular Localization
This compound is localized in various subcellular compartments, depending on the specific biochemical context. The compound can be directed to specific organelles, such as mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . This subcellular localization is essential for the compound’s activity and function, as it allows this compound to interact with specific biomolecules and participate in localized biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound is generally produced by the addition of hexafluorophosphoric acid (HPF₆) to a suspension of copper(I) oxide in acetonitrile. The reaction is highly exothermic and may bring the solution to a boil. The reaction can be represented as follows :
[ \text{Cu}_2\text{O} + 2 \text{HPF}_6 + 8 \text{CH}_3\text{CN} \rightarrow 2 [\text{Cu}(\text{CH}_3\text{CN})_4]\text{PF}_6 + \text{H}_2\text{O} ]
Upon crystallization, the resulting microcrystals should be white, though a blue tinge is common, indicating the presence of copper(II) impurities .
Industrial Production Methods
A new, environmentally friendly one-pot method for the synthesis of tetrakis(acetonitrile)copper(I) complexes with various counterions, including hexafluorophosphate, has been developed. This method uses water as a solvent and minimizes the amounts of toxic organic reagents .
Chemical Reactions Analysis
Types of Reactions
Tetrakis(acetonitrile)copper(I) hexafluorophosphate undergoes various types of reactions, including:
Substitution: The complex forms di- and tri-acetonitrilo complexes with other counterions and is also a useful source of unbound copper(I).
Common Reagents and Conditions
Common reagents used in reactions with this compound include aryl aldehydes, dimedone, and urazole or phthalhydrazide . The conditions often involve the use of acetonitrile as a solvent and may require heating .
Major Products
Major products formed from these reactions include triazolo[1,2-a]indazole-1,3,8-trione and 2H-indazolo[2,1-b]phthalazine-trione derivatives .
Scientific Research Applications
Tetrakis(acetonitrile)copper(I) hexafluorophosphate has a wide range of applications in scientific research, including:
Copper Precursor: It is used as a precursor for the formation of copper sulfide/cadmium sulfide nanorod junctions by cationic exchange processes.
Luminescent Materials: It is used to prepare luminescent pseudo-polymorphs and other luminescent materials.
Hydrosilylation: It is used in the hydrosilylation of carbonyl compounds.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Tetrakis(acetonitrile)copper(I) tetrafluoroborate
- Tetrakis(acetonitrile)copper(I) perchlorate
- Tetrakis(acetonitrile)copper(I) nitrate
Uniqueness
Tetrakis(acetonitrile)copper(I) hexafluorophosphate is unique due to its specific counterion, hexafluorophosphate, which provides distinct properties and reactivity compared to other similar compounds with different counterions .
Properties
CAS No. |
64443-05-6 |
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Molecular Formula |
C8H12CuF6N4P |
Molecular Weight |
372.72 g/mol |
IUPAC Name |
acetonitrile;copper(1+);hexafluorophosphate |
InChI |
InChI=1S/4C2H3N.Cu.F6P/c4*1-2-3;;1-7(2,3,4,5)6/h4*1H3;;/q;;;;+1;-1 |
InChI Key |
GNQXUMGHBSAQBV-UHFFFAOYSA-N |
SMILES |
CC#N.CC#N.CC#N.CC#N.F[P-](F)(F)(F)(F)F.[Cu+] |
Canonical SMILES |
CC#N.CC#N.CC#N.CC#N.F[P-](F)(F)(F)(F)F.[Cu+] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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